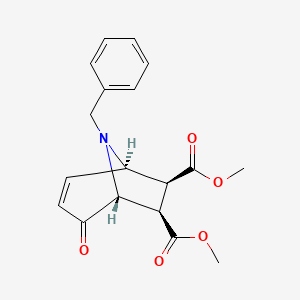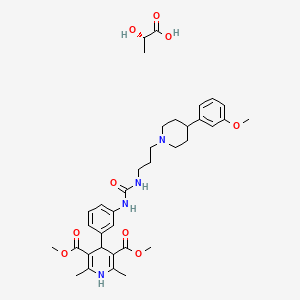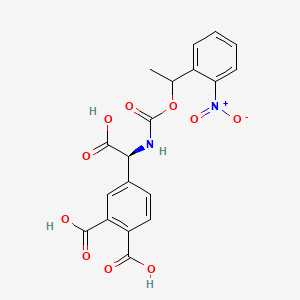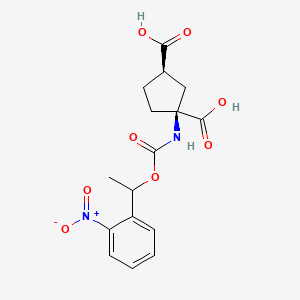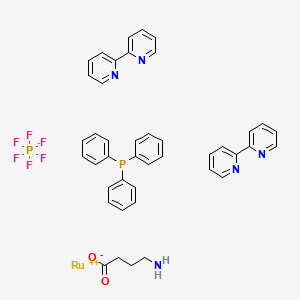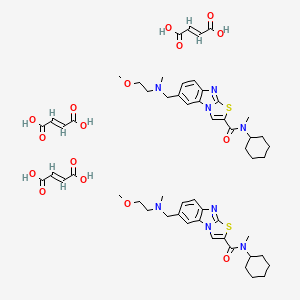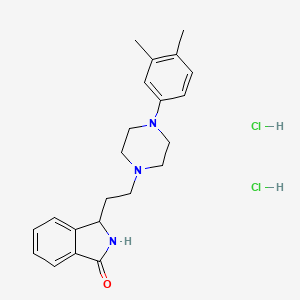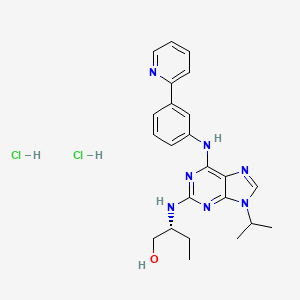
P-3FAX-Neu5Ac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-3FAX-Neu5Ac is a cell-permeable sialic acid analog . It is also known as a sialyltransferase inhibitor . It abolishes the expression of SLe x expression on HL-60 cells and reduces E-selectin and P-selectin binding .
Synthesis Analysis
Upon cellular uptake, P-3FAX-Neu5Ac is transformed into a CMP-Neu5Ac mimetic bearing a C3 fluorine substituent at the axial position, effectively inhibiting sialyltransferase in a donor substrate CMP-Neu5Ac-competitive manner .Molecular Structure Analysis
The molecular structure of P-3FAX-Neu5Ac is complex. It is a sialic acid analog with a fluorine substituent at the axial position .Chemical Reactions Analysis
P-3FAX-Neu5Ac is a cell-permeable sialic acid analog. Deacetylation occurs intracellularly, giving rise to a sialyltransferase inhibitor .Physical And Chemical Properties Analysis
P-3FAX-Neu5Ac has a molecular weight of 551.47 . It is a solid substance that is soluble to 50 mg/mL in DMSO .Wissenschaftliche Forschungsanwendungen
Sialyltransferase Inhibition
P-3FAX-Neu5Ac is a cell-permeable sialic acid analog . It undergoes deacetylation intracellularly, which gives rise to a sialyltransferase inhibitor . This inhibition can abolish the expression of SLe x on HL-60 cells and reduce E-selectin and P-selectin binding .
Anti-Metastatic Properties
Research suggests that P-3FAX-Neu5Ac may have anti-metastatic properties. Studies using mouse models have shown that P-3FAX-Neu5Ac treatment can reduce the formation of lung metastases in various cancer types, including melanoma and breast cancer.
Cancer Therapy
P-3FAX-Neu5Ac has been shown to be effective in inhibiting cancer progression. It can prevent metastasis formation in a mouse lung metastasis model .
Glycoscience
In the context of glycoscience, P-3FAX-Neu5Ac has been used to create sialidase-resistant oligosaccharides and antibody glycoforms. This can be particularly useful in the study of glycan structures and functions.
Targeted Drug Delivery
P-3FAX-Neu5Ac has also been formulated into nanoparticles for targeted drug delivery. This can enhance the efficiency of drug delivery and reduce potential side effects.
Other Transferase Inhibitors
P-3FAX-Neu5Ac is also listed under other transferase inhibitors . This suggests that it may have potential applications in the study of other transferase-related biological processes.
Wirkmechanismus
Target of Action
P-3FAX-Neu5Ac primarily targets sialyltransferase , an enzyme that plays a crucial role in the biosynthesis of sialic acid . Sialic acids are important components of glycoconjugates and are involved in various biological processes, including cell-cell interactions and host-pathogen interactions .
Mode of Action
P-3FAX-Neu5Ac is a cell-permeable sialic acid analog . Once inside the cell, it undergoes deacetylation, giving rise to a sialyltransferase inhibitor . This inhibitor competes with the natural substrate of sialyltransferase, CMP-Neu5Ac, effectively inhibiting the enzyme .
Biochemical Pathways
The inhibition of sialyltransferase by P-3FAX-Neu5Ac affects the biosynthesis of sialic acids . This leads to a reduction in the expression of SLe^x (sialyl-Lewis^x), a carbohydrate antigen, on the surface of cells . SLe^x is involved in cell adhesion and is often overexpressed in cancer cells .
Result of Action
The action of P-3FAX-Neu5Ac leads to a significant reduction in the binding of E-selectin and P-selectin . These selectins are adhesion molecules that play a key role in the recruitment of leukocytes to the site of inflammation and in tumor metastasis . Therefore, the action of P-3FAX-Neu5Ac could potentially have anti-inflammatory and anti-metastatic effects .
Zukünftige Richtungen
Targeting tumor-derived sialoglycans, such as those inhibited by P-3FAX-Neu5Ac, is a promising approach to cancer treatments for limiting the dissemination of tumor cells, revealing immunogenic tumor antigens, and boosting anti-cancer immunity . This suggests that P-3FAX-Neu5Ac holds great promise for future clinical applications .
Eigenschaften
IUPAC Name |
methyl 5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16?,17-,18?,19?,20?,22?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXHVKPJIOSDPS-RTEYEINBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(C(C(OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FNO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-3FAX-Neu5Ac | |
Q & A
Q1: How does P-3FAX-Neu5Ac interact with its target and what are the downstream effects?
A: P-3FAX-Neu5Ac is a fluorinated sialic acid analog that acts as a sialyltransferase inhibitor. [, , , ] Sialyltransferases are enzymes responsible for attaching sialic acids to the terminal ends of glycans on cell surfaces. By inhibiting these enzymes, P-3FAX-Neu5Ac disrupts the synthesis of sialoglycans, leading to a decrease in overall sialylation levels. [] This disruption has been shown to impair various cellular processes crucial for cancer progression, including:
- Reduced Cell Adhesion: Cancer cells treated with P-3FAX-Neu5Ac exhibit impaired binding to extracellular matrix proteins like collagen and fibronectin, affecting their ability to adhere and interact with the surrounding environment. [, ]
- Inhibited Cell Migration: The reduced sialylation negatively impacts the migratory capacity of cancer cells, potentially limiting their ability to invade surrounding tissues and metastasize. [, ]
- Suppressed Tumor Growth: In vivo studies demonstrate that P-3FAX-Neu5Ac treatment can reduce tumor growth, likely due to the combined effects on cell adhesion, migration, and potentially other mechanisms yet to be fully elucidated. [, , ]
Q2: What is known about the in vitro and in vivo efficacy of P-3FAX-Neu5Ac?
A2: P-3FAX-Neu5Ac has shown promising anticancer effects in both cell-based assays and animal models:
- In vitro: Studies using murine melanoma cells (B16F10) demonstrated that P-3FAX-Neu5Ac effectively depletes α2,3-/α2,6-linked sialic acids for extended periods without affecting cell viability or proliferation. [] This suggests a targeted effect on sialylation rather than general cytotoxicity.
- Ex vivo: In a model using enucleated eyes, pretreatment with P-3FAX-Neu5Ac significantly enhanced corneal epithelial cell electrotaxis and improved re-epithelialization of corneal injuries. [] This highlights its therapeutic potential beyond cancer, particularly in wound healing.
- In vivo: P-3FAX-Neu5Ac treatment significantly reduced tumor growth in a murine melanoma model. [] Furthermore, studies investigating its impact on atherosclerosis in ApoE-/- mice revealed that inhibiting sialylation with P-3FAX-Neu5Ac could potentially protect against endothelial injury, a key factor in atherosclerosis development. []
Q3: Are there any known resistance mechanisms to P-3FAX-Neu5Ac?
A3: While the research on P-3FAX-Neu5Ac resistance is still in its early stages, some insights can be gleaned from the broader context of sialyltransferase inhibitors:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

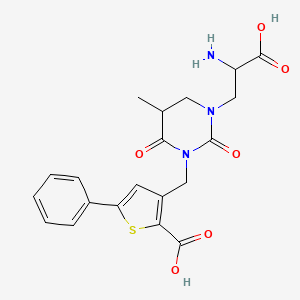
![6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B560245.png)


